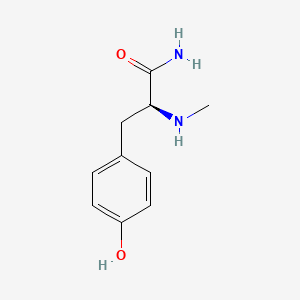

(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide

Vue d'ensemble

Description

(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide is a chiral compound with significant importance in various fields of scientific research. This compound features a hydroxyphenyl group, a methylamino group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 4-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as acyl chloride or anhydride, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups and streamline the synthesis process .

Analyse Des Réactions Chimiques

Synthetic Pathways and Key Reactions

The compound can be synthesized through multi-step processes involving esterification, amidation, and stereochemical control.

Step 1: Formation of β-Alanine Intermediate

The reaction begins with 4-aminophenol (1 ) and methyl acrylate in 2-propanol or acrylic acid in water under reflux to form intermediates like N-(4-hydroxyphenyl)-β-alanine methyl ester (2 ) (yields: 58–94%) .

Step 2: Hydrazide Formation

Intermediate 2 is converted to N-(4-hydroxyphenyl)-β-alanine hydrazide (3 ) via hydrazinolysis. This hydrazide serves as a versatile precursor for further functionalization .

Step 3: Amidation and Stereochemical Control

A patent describes a two-step amidation process:

-

Activation with Thionyl Chloride :

p-Hydroxyphenylpropionic acid reacts with thionyl chloride to form the acid chloride. -

Ammonolysis :

The acid chloride is treated with concentrated ammonia to yield 3-(4-hydroxyphenyl)propanamide. Adjusting reaction conditions (e.g., chiral catalysts) could achieve the (S)-enantiomer .

Hydrazone Formation

Hydrazide 3 reacts with aromatic/heterocyclic aldehydes (e.g., benzaldehyde, furfural) to form hydrazones (7–16 ) (Scheme 2, ).

Reaction Conditions :

-

Solvent: Methanol

-

Temperature: Reflux (65–70°C)

-

Yield: 70–89%

Key Observations :

-

Hydrazones exist as E/Z isomer mixtures (65:35 ratio) due to restricted rotation around the CONH bond .

-

NMR data confirm azomethine (N=CH) proton shifts between δ 8.2–8.5 ppm .

Heterocyclic Derivatives

-

Pyrazole Synthesis :

Hydrazide 3 reacts with 2,5-hexanedione in acetic acid to yield dimethylpyrazole derivatives (17 ) . -

Oxadiazole Formation :

Condensation with carbonyl compounds (e.g., isatin) produces oxadiazole derivatives (18 ) .

Stereochemical Considerations

While the sources do not explicitly address enantioselective synthesis of the (S)-isomer, chiral resolution methods (e.g., chiral chromatography or enzymatic resolution) are implied for isolating the desired enantiomer. The methylamino group’s stereochemistry likely influences bioactivity, necessitating stringent enantiomeric control during synthesis.

Comparative Reaction Efficiency

The table below compares synthetic methods for key intermediates:

Stability and Reactivity Insights

-

Acid Sensitivity : The phenolic -OH group necessitates protection (e.g., acetylation) during reactions with acidic reagents .

-

Thermal Stability : Hydrazones decompose above 200°C, limiting high-temperature applications .

Critical Analysis of Synthetic Challenges

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide exhibit varying degrees of antimicrobial activity against multidrug-resistant bacterial strains, including those identified by the World Health Organization as high-priority pathogens. For instance:

- Minimum inhibitory concentrations (MICs) against Escherichia coli and Klebsiella pneumoniae range from 16 to 64 µg/mL .

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds derived from this compound. These compounds have shown structure-dependent activity against non-small cell lung cancer cells (A549), with some derivatives exhibiting cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Industrial Applications

In the industrial sector, this compound serves as a building block for the synthesis of more complex molecules and specialty chemicals. Its utility as an intermediate in pharmaceutical production highlights its significance in drug development processes.

Case Study 1: Antimicrobial Screening

A study screened a library of amino acid derivatives containing the 4-hydroxyphenyl moiety against ESKAPE pathogens, demonstrating significant antimicrobial activity for several derivatives. The findings support the potential use of these compounds as foundational platforms for novel antimicrobial agents targeting drug-resistant strains .

Case Study 2: Anticancer Activity

Research involving A549 lung cancer cells revealed that certain derivatives of this compound exhibited notable cytotoxicity, suggesting their potential as anticancer therapeutics. Comparative studies with established drugs indicated promising results that warrant further investigation .

Mécanisme D'action

The mechanism of action of (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminocoumarin Derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities.

Tert-Butyl Derivatives: Compounds containing tert-butyl groups also show unique reactivity patterns and applications in chemistry and biology.

Uniqueness

(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Activité Biologique

(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide, a compound with notable structural features, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a 4-hydroxyphenyl moiety, which is known for its versatile biological interactions. The compound's structure allows it to engage in various chemical reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent research has highlighted the antimicrobial efficacy of derivatives related to this compound against multidrug-resistant pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2 | Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| 3 | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| 4 | Candida auris | 8 - 64 |

| 5 | Gram-negative pathogens | 8 - 64 |

These findings indicate that certain derivatives exhibit significant antimicrobial activity, particularly against the ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines demonstrated variable cytotoxicity when compared to standard chemotherapeutics like doxorubicin. The following table illustrates the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | Not significant |

| 2 | A549 | 86.1 |

| 3 | HeLa | 7.01 |

| 4 | MCF-7 | 14.31 |

The data suggest that while some derivatives show promising anticancer activity, others may require further optimization to enhance their efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. The introduction of various substituents on the phenolic ring has been shown to modulate both antimicrobial and anticancer activities. For instance, compounds with additional hydroxyl or methoxy groups generally exhibited improved activity profiles against selected pathogens and cancer cell lines .

Case Studies

- Study on Antimicrobial Properties : A recent study synthesized a series of amino acid derivatives featuring the 4-hydroxyphenyl moiety and evaluated their activity against drug-resistant strains. The results indicated that specific modifications led to enhanced potency against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, revealing that certain derivatives could significantly reduce cell viability compared to controls .

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(10(11)14)6-7-2-4-8(13)5-3-7/h2-5,9,12-13H,6H2,1H3,(H2,11,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHOSEJPAXZFCB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.